
Oleoyl Ethyl Amide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Oleoyl Ethyl Amide, also known as N-ethyloctadec-9-enimidate, is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . PPAR-α is a key regulator of lipid metabolism and inflammation . Additionally, this compound has been demonstrated to bind to the novel cannabinoid receptor GPR119 .
Mode of Action
this compound acts independently of the cannabinoid pathway, regulating PPAR-α activity to stimulate lipolysis . Lipolysis is the breakdown of lipids and involves the hydrolysis of triglycerides into glycerol and free fatty acids . Furthermore, it has been suggested that this compound could be the endogenous ligand for the GPR119 receptor .
Biochemical Pathways
this compound is produced by the small intestine following feeding in two steps . First, an N-acyl transferase (NAT) activity joins the free amino terminus of phosphatidylethanolamine (PE) to the oleoyl group derived from sn-1-oleoyl-phosphatidylcholine . This produces an N-acylphosphatidylethanolamine, which is then split (hydrolyzed) by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) into phosphatidic acid and this compound . The biosynthesis of this compound and other bioactive lipid amides is modulated by bile acids .
Pharmacokinetics
It is known that the compound is soluble in ethanol and dmso , which suggests that it may have good bioavailability
Result of Action
this compound has been shown to regulate feeding and body weight in vertebrates ranging from mice to pythons . It has also been hypothesized to play a key role in the inhibition of food-seeking behavior . Moreover, it has been reported to lengthen the lifespan of the roundworm Caenorhabditis elegans through interactions with lysosomal molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its production is modulated by bile acids , which are affected by diet and gut microbiota. Moreover, its solubility in ethanol and DMSO suggests that its action, efficacy, and stability could be influenced by the presence of these solvents in the environment
Analyse Biochimique
Biochemical Properties
Oleoyl Ethyl Amide interacts with FAAH, an enzyme that breaks down endocannabinoids . It has potent FAAH inhibitory activity but does not bind to CB1 or CB2 receptors . This interaction with FAAH leads to the potentiation of the intrinsic biological activity of arachidonoyl ethanolamide .
Cellular Effects
This compound has been found to exhibit biological activity in various types of cells. It has been shown to suppress TGF-β1 induced hepatic stellate cells (HSCs) activation in vitro via PPAR-α . It also modulates endogenous anandamide, oleoylethanolamide, and 2-arachidonoylglycerol levels in the brain .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with FAAH. It inhibits FAAH activity, leading to increased concentrations of anandamide . This results in the potentiation of the biological activity of arachidonoyl ethanolamide .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been synthesized by chemical amidation with native oil used as an acyl donor in the presence of sodium methoxide . The product was found to be stable for over 2 years .
Dosage Effects in Animal Models
In animal models, this compound has been shown to attenuate liver fibrosis when administered at a dosage of 5 mg/kg/day . It has also been found to reduce body mass index in obese people by about 7-8% .
Metabolic Pathways
The metabolic pathway of this compound involves the synthesis of oleoylglycine and then conversion to oleamide by peptidylglycine α−amidating monooxygenase (PAM). The breakdown of oleamide is by FAAH .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'amide d'éthyle d'oléoyle peut être synthétisé par la réaction de l'acide oléique avec l'éthylamine. Le processus implique généralement l'activation de l'acide oléique à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction se déroule dans des conditions douces, généralement à température ambiante, pour former la liaison amide.
Méthodes de production industrielle : Dans un contexte industriel, la production de l'amide d'éthyle d'oléoyle peut impliquer des réacteurs à flux continu pour assurer une qualité et un rendement constants. Le processus serait optimisé pour une production à grande échelle, en mettant l'accent sur l'utilisation efficace des réactifs et en minimisant les déchets.
Analyse Des Réactions Chimiques
Types de réactions : L'amide d'éthyle d'oléoyle subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des oxydes correspondants ou des dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent le convertir en amides saturés.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe éthyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions communs :
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) dans des conditions acides ou basiques.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Des nucléophiles tels que des amines ou des alcools en présence d'une base comme l'hydrure de sodium (NaH).
Produits principaux :
Oxydation : Dérivés hydroxylés ou époxydés.
Réduction : Amides saturés.
Substitution : Divers amides substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'hydrolase des amides d'acides gras (FAAH).
Biologie : Investigé pour son rôle dans la modulation des voies de signalisation des endocannabinoïdes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans les formulations cosmétiques.
5. Mécanisme d'action
L'amide d'éthyle d'oléoyle exerce ses effets principalement par l'inhibition de l'hydrolase des amides d'acides gras (FAAH), une enzyme responsable de la dégradation des endocannabinoïdes. En inhibant la FAAH, il augmente les niveaux d'endocannabinoïdes comme l'anandamide, qui se lient aux récepteurs cannabinoïdes (CB1 et CB2) et modulent les voies de la douleur et de l'anxiété .
Composés similaires :
Oléoylethanolamide (OEA) : Un ethanolamide d'acide gras endogène avec une activité inhibitrice de la FAAH similaire.
Palmitoylethanolamide (PEA) : Un autre ethanolamide d'acide gras endogène avec des propriétés anti-inflammatoires et analgésiques.
Stéaroylethanolamide (SEA) : Un ethanolamide d'acide gras saturé avec des effets neuroprotecteurs potentiels.
Unicité : L'amide d'éthyle d'oléoyle est unique en raison de son inhibition sélective de la FAAH sans se lier aux récepteurs cannabinoïdes, ce qui en fait un candidat prometteur pour des applications thérapeutiques sans les effets psychoactifs associés aux agonistes directs des récepteurs cannabinoïdes .
Applications De Recherche Scientifique
Pain Management
Research has demonstrated that Oleoyl Ethyl Amide exhibits analgesic properties. In various animal models, including Sprague-Dawley rats, OEtA administration led to significant changes in pain response metrics. For instance, chronic treatment with OEtA resulted in increased micturition intervals and bladder capacity, indicating its potential utility in managing neuropathic pain conditions .
Table 1: Effects of this compound on Pain Metrics in Animal Studies
Study Reference | Dosage (mg/kg) | Micturition Intervals (MI) | Bladder Capacity (BC) | Pain Response |
---|---|---|---|---|
0.3 | Increased | Increased | Reduced | |
0.3 | Increased | Increased | Reduced |
Anxiolytic Properties
In addition to its analgesic effects, this compound has been explored for its anxiolytic potential. By elevating AEA levels through FAAH inhibition, OEtA may enhance mood regulation and reduce anxiety symptoms without the psychoactive side effects associated with direct cannabinoid receptor activation .
Urodynamic Applications
This compound has shown promise in modifying urodynamic parameters, which could be beneficial for treating bladder overactivity. In studies involving female rats, OEtA treatment altered sensory nerve pathways and improved bladder control metrics significantly compared to control groups .
Table 2: Urodynamic Effects of this compound Treatment
Study Reference | Treatment Duration | Micturition Intervals (MI) | Bladder Capacity (BC) |
---|---|---|---|
14 days | Increased | Increased | |
14 days | Increased | Increased |
Synthesis and Biochemical Properties
This compound can be synthesized through chemical amidation processes using oleic acid as an acyl donor. Its solubility in ethanol and dimethyl sulfoxide allows for versatile application in laboratory settings.
Biochemical Interactions
The compound interacts with various cellular pathways beyond FAAH inhibition, including modulation of peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in lipid metabolism and energy homeostasis. This interaction suggests additional metabolic applications for this compound.
Comparaison Avec Des Composés Similaires
Oleoylethanolamide (OEA): An endogenous fatty acid ethanolamide with similar FAAH inhibitory activity.
Palmitoylethanolamide (PEA): Another endogenous fatty acid amide with anti-inflammatory and analgesic properties.
Stearoylethanolamide (SEA): A saturated fatty acid ethanolamide with potential neuroprotective effects.
Uniqueness: Oleoyl Ethyl Amide is unique due to its selective inhibition of FAAH without binding to cannabinoid receptors, making it a promising candidate for therapeutic applications without the psychoactive effects associated with direct cannabinoid receptor agonists .
Activité Biologique
Oleoyl Ethyl Amide (OEtA), a compound with the CAS number 85075-82-7, has garnered attention due to its significant biological activities, particularly as a potent inhibitor of fatty acid amide hydrolase (FAAH). This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
This compound acts primarily as a FAAH inhibitor . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, OEtA increases the levels of endogenous fatty acid amides, potentially enhancing their physiological effects.
- IC50 Value : OEtA exhibits an IC50 value of 5.25 nM in rat brain homogenates, indicating its high potency as a FAAH inhibitor .
Analgesic and Anxiolytic Activity
Research indicates that OEtA may possess analgesic and anxiolytic properties. The elevation of endogenous cannabinoids through FAAH inhibition can lead to pain relief and reduced anxiety levels.
- Case Study : In a study involving Sprague-Dawley rats, subcutaneous injections of OEtA (0.3 mg/kg) for two weeks resulted in significant changes in urodynamic parameters, suggesting its potential impact on bladder function and overactivity .
Impact on Bladder Function
OEtA has been shown to affect bladder dynamics significantly:
- Increased Micturition Intervals (MI) : The treatment led to extended intervals between urination.
- Enhanced Bladder Capacity (BC) : Rats exhibited increased bladder capacity.
- Altered Pressure Parameters : Changes were noted in threshold pressure and flow pressure, indicating a reduction in bladder overactivity .
In Vitro Studies
In vitro studies have confirmed that OEtA selectively inhibits FAAH without affecting other related enzymes such as acidic PEAase or binding to cannabinoid receptors CB1 or CB2. This specificity suggests that OEtA may have fewer side effects compared to broader-spectrum FAAH inhibitors.
Comparative Analysis of FAAH Inhibitors
Compound | IC50 (nM) | FAAH Selectivity | Analgesic Activity | Anxiolytic Activity |
---|---|---|---|---|
This compound | 5.25 | High | Yes | Yes |
Other FAAH Inhibitors | Varies | Varies | Yes/No | Yes/No |
Propriétés
IUPAC Name |
N-ethyloctadec-9-enimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJYYCFYGXPUMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=NCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38NO- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703034 | |
Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85075-82-7 | |
Record name | (1Z)-N-Ethyloctadec-9-enimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?
A1: this compound (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].
Q2: What is the role of this compound in bladder function according to the research?
A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.
Q3: Can this compound be unintentionally generated during common laboratory procedures?
A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.